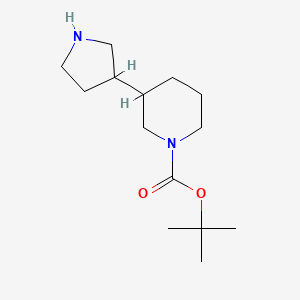
Suc-Phe-Pro-Phe-Pna
Descripción general
Descripción
Suc-Phe-Pro-Phe-Pna is a chromogenic substrate . It is a white to faint yellow powder . It is a substrate for alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q . It is also a substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .
Synthesis Analysis
The synthesis of Suc-Phe-Pro-Phe-Pna has been reported . It is a chromogenic substrate that can be cleaved by cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin .Molecular Structure Analysis
The molecular formula of Suc-Phe-Pro-Phe-Pna is C30H36N6O9 . It binds to the catalytic site of the enzyme .Chemical Reactions Analysis
Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . It inhibits trypsin, chymotrypsin, and plasmin proteases by binding to their active sites .Physical And Chemical Properties Analysis
Suc-Phe-Pro-Phe-Pna is a white to faint yellow powder . It has a molecular weight of 624.6 . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution .Aplicaciones Científicas De Investigación
Peptidyl-Prolyl cis/trans Isomerase Activity
The peptide sequence Suc-Phe-Pro-Phe-Pna (Suc-Ala-Phe-Pro-Phe-pNA) is involved in studies related to the peptidyl-prolyl cis/trans isomerase (PPIase) activity. For instance, its binding to human cyclophilin hCyp-18, a PPIase, has been extensively investigated. The research found that while Suc-Ala-Phe-pNA can bind to hCyp-18, only proline-containing peptides efficiently block the enzyme's isomerase activity. This indicates the existence of two independent binding subsites within the enzyme (Demange et al., 2001).
Enzymatic Hydrolysis and Substrate Selectivity
Suc-Phe-Pro-Phe-Pna has been used to study the substrate selectivity and enzymatic hydrolysis mechanisms of serine proteases like alpha-chymotrypsin. The research suggests that extended substrates engaging in subsite interactions can efficiently trigger a mechanism between chemistry and conformational isomerization, promoting nucleophilic attack (Case & Stein, 2003).
Characterization of Enzyme Activity
The peptide has been utilized in characterizing the activities of enzymes like FKBPs (FK506-binding proteins) from Azotobacter vinelandii. These proteins showed specific isomerase activity against Suc-Ala-Phe-Pro-Phe-pNA, indicating its role as a substrate in understanding bacterial FKBP enzyme behavior (Dimou et al., 2011).
Mecanismo De Acción
Target of Action
Suc-Phe-Pro-Phe-Pna, also known as Suc-AAPF-pNA, is a colorimetric substrate . It primarily targets enzymes such as elastase , cathepsin G, bacillus protease, chymotrypsin, cyclophilin, and peptidyl-prolyl isomerase . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of biochemical reactions.
Mode of Action
The compound interacts with its target enzymes by binding to their active sites . The enzymes then hydrolyze Suc-Phe-Pro-Phe-Pna, leading to the release of yellow p-nitroaniline (pNA) . The change in absorbance at 400-410 nm due to the release of pNA is measured to reflect enzyme activity .
Pharmacokinetics
The compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The hydrolysis of Suc-Phe-Pro-Phe-Pna by the target enzymes leads to the release of pNA, a yellow compound . This change can be measured spectrophotometrically, providing a quantitative measure of the enzyme activity . Therefore, the compound can be used to study the function and activity of the target enzymes.
Action Environment
The action of Suc-Phe-Pro-Phe-Pna is influenced by environmental factors such as temperature and pH. For instance, the hydrolysis reaction is carried out at a specific temperature, such as 20°C . Additionally, the compound is hydrolyzed in a buffer solution, indicating that pH may also influence its action . The compound’s stability and efficacy may vary under different environmental conditions.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O8/c39-29(17-18-30(40)41)35-27(21-23-10-5-2-6-11-23)33(44)37-19-7-12-28(37)32(43)36-26(20-22-8-3-1-4-9-22)31(42)34-24-13-15-25(16-14-24)38(45)46/h1-6,8-11,13-16,26-28H,7,12,17-21H2,(H,34,42)(H,35,39)(H,36,43)(H,40,41)/t26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXQJAQQADKISV-KCHLEUMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Phe-Pro-Phe-Pna | |
CAS RN |
75651-68-2 | |
| Record name | 75651-68-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



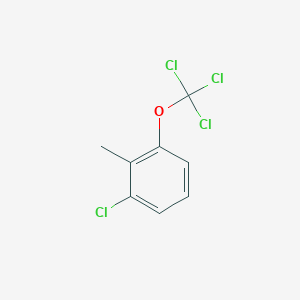
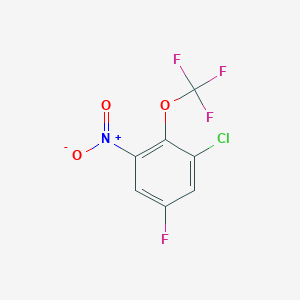
![2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene](/img/structure/B1402212.png)
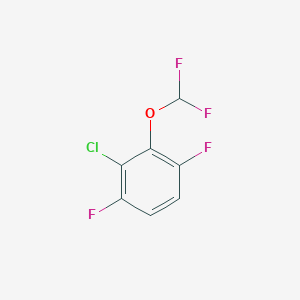
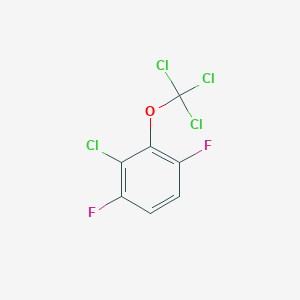
![1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1402218.png)
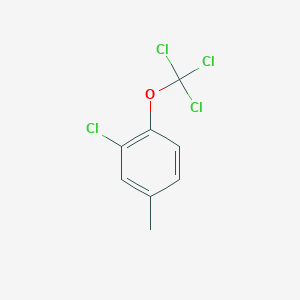
![4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene](/img/structure/B1402221.png)
![3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene](/img/structure/B1402223.png)

![2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl](/img/structure/B1402227.png)

![5-(Cbz-amino)-2-azaspiro[3.3]heptane](/img/structure/B1402230.png)
